molecular formula C12H17NO4S B2560765 (2S)-4-METHYL-2-[(PHENYLSULFONYL)AMINO]PENTANOIC ACID CAS No. 68305-76-0

(2S)-4-METHYL-2-[(PHENYLSULFONYL)AMINO]PENTANOIC ACID

Cat. No.: B2560765
CAS No.: 68305-76-0
M. Wt: 271.33
InChI Key: FLJPDKBVKGRHQC-NSHDSACASA-N
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Description

(2S)-4-METHYL-2-[(PHENYLSULFONYL)AMINO]PENTANOIC ACID is a chiral compound with significant applications in various scientific fields. It is characterized by the presence of a phenylsulfonyl group attached to an amino acid backbone, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-METHYL-2-[(PHENYLSULFONYL)AMINO]PENTANOIC ACID typically involves the reaction of a suitable amino acid derivative with a phenylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-METHYL-2-[(PHENYLSULFONYL)AMINO]PENTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or ester bonds.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of acyl chlorides or anhydrides in the presence of a base.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted amides or esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2S)-4-METHYL-2-[(PHENYLSULFONYL)AMINO]PENTANOIC ACID has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-4-METHYL-2-[(PHENYLSULFONYL)AMINO]PENTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. This makes it a valuable tool in the study of biochemical pathways and the development of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-5-oxo-5-[(4-phenylmethoxyphenyl)amino]pentanoic acid
  • (2S,3S)-3-FORMYL-2-({[(4-METHYLPHENYL)SULFONYL]AMINO}METHYL)PENTANOIC ACID

Uniqueness

Compared to similar compounds, (2S)-4-METHYL-2-[(PHENYLSULFONYL)AMINO]PENTANOIC ACID is unique due to its specific chiral configuration and the presence of a methyl group at the 4-position. This structural feature enhances its binding affinity and specificity for certain molecular targets, making it particularly useful in the design of selective inhibitors and therapeutic agents .

Properties

IUPAC Name

(2S)-2-(benzenesulfonamido)-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-9(2)8-11(12(14)15)13-18(16,17)10-6-4-3-5-7-10/h3-7,9,11,13H,8H2,1-2H3,(H,14,15)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJPDKBVKGRHQC-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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